MitoBloCK-6 Displays Sub-Micromolar Potency Against Erv1/ALR with Defined IC50 Values Across Three Targets
In direct biochemical assays, MitoBloCK-6 inhibits three targets within the MIA40/Erv1 pathway with distinct IC50 values: 700 nM for ALR, 900 nM for Erv1, and 1.4 µM for Erv2 [1]. This potency profile is defined and reproducible across multiple vendor datasheets . In contrast, closely related compounds such as MitoBloCK-5 are described as having different potency and specificity profiles, though exact quantitative IC50 values for MitoBloCK-5 are not publicly disclosed, underscoring the uniquely characterized nature of MitoBloCK-6 .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | ALR: 700 nM; Erv1: 900 nM; Erv2: 1.4 µM |
| Comparator Or Baseline | MitoBloCK-5 (related MIA40/Erv1 pathway inhibitor) |
| Quantified Difference | MitoBloCK-6 has defined quantitative IC50 values for three pathway targets; MitoBloCK-5 has different (undisclosed) potency and specificity. |
| Conditions | In vitro enzyme/oxidase activity assays |
Why This Matters
For procurement decisions, MitoBloCK-6 is the only compound in its class with a publicly available, fully characterized potency profile across multiple pathway components, enabling precise dose-response calculations and reducing experimental variability compared to analogs with undefined potency.
- [1] Dabir, D. V., Hasson, S. A., Setoguchi, K., Johnson, M. E., Wongkongkathep, P., Douglas, C. J., Zimmerman, J., Damoiseaux, R., Teitell, M. A., & Koehler, C. M. (2013). A small molecule inhibitor of redox-regulated protein translocation into mitochondria. Developmental Cell, 25(1), 81-92. View Source
